molecular formula C21H23N3O2S2 B4045763 N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B4045763
M. Wt: 413.6 g/mol
InChI Key: HZXDQQWICFUAKD-UHFFFAOYSA-N
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Description

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Scientific Research Applications

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-phenacylsulfanyl-1,3,4-thiadiazole, which is then reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The phenacylsulfanyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function. The adamantane moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and bioavailability. Additionally, the phenacylsulfanyl group provides a reactive site for covalent interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-17(16-4-2-1-3-5-16)12-27-20-24-23-19(28-20)22-18(26)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXDQQWICFUAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

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